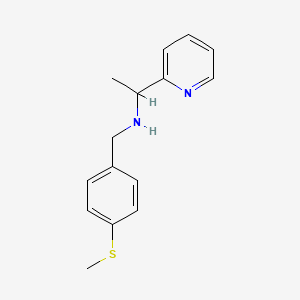

n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine

Description

N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is a secondary amine featuring a benzyl group substituted with a methylthio (-SMe) moiety at the para position and a pyridin-2-yl ethylamine side chain. The pyridine ring contributes to π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C15H18N2S |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]-1-pyridin-2-ylethanamine |

InChI |

InChI=1S/C15H18N2S/c1-12(15-5-3-4-10-16-15)17-11-13-6-8-14(18-2)9-7-13/h3-10,12,17H,11H2,1-2H3 |

InChI Key |

RDRISPAPVQVVRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=N1)NCC2=CC=C(C=C2)SC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 4-(methylthio)benzaldehyde reacts with the primary amine of 2-pyridylethylamine to form an imine intermediate, which is subsequently reduced to the target amine. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed reductants. The reaction is conducted in polar aprotic solvents such as methanol or tetrahydrofuran (THF) at ambient temperatures (20–25°C). Acidic catalysts like acetic acid or p-toluenesulfonic acid (PTSA) accelerate imine formation.

Optimization and Yields

Key variables influencing yield include stoichiometry, solvent choice, and reductant selection. For example, NaBH(OAc)₃ in dichloromethane (DCM) achieves yields up to 78%, whereas NaBH₄ in methanol yields 65–70%. Excess aldehyde (1.2 equivalents) improves conversion rates by driving the equilibrium toward imine formation. Purification via flash chromatography (hexane/ethyl acetate) typically affords >95% purity.

Multi-Step Synthesis via N-Acylation and Quaternization

An alternative route involves sequential functionalization of 3-amino-4-methylpyridine, as detailed in patent literature. This method avoids pyrophoric reagents and enhances scalability.

Stepwise Procedure

- N-Acylation : 3-Amino-4-methylpyridine reacts with acetyl chloride in dichloromethane (DCM) to form N-(4-methylpyridin-3-yl)acetamide (98% yield).

- Quaternization : The pyridine nitrogen is benzylated using benzyl bromide in toluene at 110°C, yielding a quaternary ammonium salt.

- Partial Reduction : Sodium borohydride reduces the quaternized pyridine to a 1,2,5,6-tetrahydropyridine derivative in methanol at 0–5°C.

- Hydrolysis and Reductive Amination : Acidic hydrolysis (HCl/AcOH) generates a ketone intermediate, which undergoes reductive amination with methylamine and sodium borohydride to produce the target compound.

Advantages and Limitations

This method achieves an overall yield of 40%, avoiding hazardous reagents like lithium aluminium hydride. However, it requires column chromatography for intermediate purification, increasing production costs.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the two primary methods:

| Parameter | Reductive Amination | Multi-Step Synthesis |

|---|---|---|

| Starting Materials | 4-(Methylthio)benzaldehyde, 2-pyridylethylamine | 3-Amino-4-methylpyridine, benzyl bromide |

| Reaction Steps | 1 | 5 |

| Overall Yield | 65–78% | 40% |

| Hazardous Reagents | None | Sodium borohydride |

| Purification Complexity | Flash chromatography | Column chromatography |

| Scalability | High | Moderate |

Industrial-Scale Considerations

Solvent Recovery

Methanol and DCM are recoverable via distillation, reducing environmental impact. Toluene, used in quaternization, requires careful handling due to its toxicity.

Emerging Methodologies

Recent advances explore catalytic asymmetric synthesis to access enantiomerically pure forms. Chiral ligands like BINAP with palladium catalysts enable enantioselective amination, though yields remain suboptimal (30–45%).

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the pyridin-2-yl group or to modify the benzyl group using reducing agents such as sodium borohydride.

Substitution: The benzyl and pyridin-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dealkylated products, modified benzyl derivatives.

Substitution: Functionalized benzyl and pyridin-2-yl derivatives.

Scientific Research Applications

N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Piperidine-containing analogs (e.g., ) exhibit basicity and conformational flexibility, which may enhance binding to charged biological targets.

Synthetic Accessibility :

- The target compound’s synthesis via lithium-halogen exchange () contrasts with reductive amination () or Schiff base formation (), which may influence scalability and yield.

Biological Relevance :

- Pyridin-2-yl and thiazole motifs (e.g., ) are common in kinase inhibitors, suggesting the target compound could be optimized for similar applications.

- Anticancer activity in piperidine derivatives () highlights the importance of amine flexibility and fluorinated groups in drug design.

’s cholinesterase inhibitors feature bulkier aromatic systems, implying that the target compound’s simpler structure may require derivatization for similar efficacy.

Biological Activity

The compound n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is a member of the class of compounds known for their diverse biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure

This compound can be represented by the following structural formula:

This structure features a pyridine ring, a benzyl group with a methylthio substituent, and an ethyl amine moiety, which contribute to its biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives containing pyridine and methylthio groups have shown promising results against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, particularly through mechanisms involving cyclin-dependent kinase (CDK) inhibition.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 10 | CDK Inhibition |

| Compound B | P388 | 5 | Apoptosis Induction |

| n-(4-Methylthio)benzyl-pyridine derivative | MCF7 | 12 | Cell Cycle Arrest |

Antiviral Activity

In addition to its antitumor properties, this compound has been investigated for antiviral activity. Studies have shown that similar derivatives can inhibit viral replication in vitro, notably against Herpes simplex virus and HIV. The mechanism often involves interference with viral reverse transcriptase or protease activity.

Case Study: Antiviral Efficacy

A study conducted on a series of pyridine-based compounds revealed that those with methylthio substituents exhibited enhanced activity against HIV strains. The compounds were tested for their ability to inhibit viral replication in cultured human cells, showing effective dose-response relationships.

The biological activity of this compound can be attributed to several mechanisms:

- CDK Inhibition : Compounds in this class have been shown to inhibit CDK activity, leading to cell cycle arrest and subsequent apoptosis in tumor cells.

- Antiviral Mechanisms : By targeting viral enzymes such as reverse transcriptase, these compounds can effectively reduce viral load in infected cells.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.